molecular formula C20H22N6O3S B2861304 (4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1396864-03-1

(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2861304
CAS No.: 1396864-03-1
M. Wt: 426.5
InChI Key: ZTOYDDAUGUTHQD-UHFFFAOYSA-N
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Description

(4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Biological Activity

The compound (4-(methylsulfonyl)piperazin-1-yl)(5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that has garnered attention in pharmacological research for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure consisting of a piperazine ring, a triazole moiety, and a pyridine group. The molecular formula is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S with a molecular weight of approximately 378.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Inhibitors of COX-II have been highlighted for their anti-inflammatory properties without the ulcerogenic effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antiproliferative Effects : Studies suggest that compounds similar to this one may inhibit cell proliferation by targeting specific kinases involved in cancer progression . The presence of the piperazine and triazole rings enhances the compound's ability to interact with these targets.

Antimicrobial Activity

Research indicates that derivatives containing the piperazine moiety exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Antioxidant Properties

The antioxidant activity of related compounds has been documented, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on COX-II Inhibition :
    • A recent study demonstrated that certain triazole derivatives exhibited selective inhibition of COX-II with IC50 values ranging from 0.011 μM to 0.2 μM, indicating potent anti-inflammatory activity .
  • Antimicrobial Screening :
    • A series of piperazine derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising activity against selected strains, supporting the potential use of piperazine-containing compounds in treating infections .
  • Antioxidant Evaluation :
    • In vitro assays revealed that related compounds could significantly reduce oxidative stress markers in cellular models, suggesting their utility as protective agents against oxidative damage .

Data Summary Table

Activity Type IC50 Value Reference
COX-II Inhibition0.011 - 0.2 μM
Antimicrobial ActivityVaries by strain
Antioxidant ActivitySignificant reduction

Properties

IUPAC Name

[1-(2-methylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-15-5-3-4-6-17(15)26-19(16-7-9-21-10-8-16)18(22-23-26)20(27)24-11-13-25(14-12-24)30(2,28)29/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOYDDAUGUTHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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